4-Fluoro-2-isobutoxybenzoic acid
Overview
Description
4-Fluoro-2-isobutoxybenzoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorine atom, and the hydrogen atom in the ortho position is replaced by an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-isobutoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid.
Alkylation: The 4-fluorobenzoic acid undergoes alkylation with isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-isobutoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Esterification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting carboxylic acids to alcohols.
Major Products Formed
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Esterification: Esters of this compound.
Reduction: 4-Fluoro-2-isobutoxybenzyl alcohol.
Scientific Research Applications
4-Fluoro-2-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and specificity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Lacks the isobutoxy group, making it less hydrophobic.
2-Isobutoxybenzoic acid: Lacks the fluorine atom, affecting its reactivity and binding properties.
4-Fluoro-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isobutoxy group.
Uniqueness
4-Fluoro-2-isobutoxybenzoic acid is unique due to the presence of both a fluorine atom and an isobutoxy group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the isobutoxy group increases its hydrophobicity, making it suitable for specific applications in organic synthesis and drug development.
Properties
IUPAC Name |
4-fluoro-2-(2-methylpropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOSGXRGDURBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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